Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene as a ligand in chlorobenzene has been reported .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H15N1O3S1
- Molecular Weight : 239.32 g/mol
- CAS Number : 4506-71-2
Table 1: Physical Properties
Property | Value |
---|---|
Boiling Point | Not available |
Purity | >98% |
Storage Conditions | Dark, inert atmosphere, -20°C |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. The compound's mechanism involves the inhibition of key kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 beta (GSK3β), which are implicated in cancer progression.
The primary mechanism of action involves the inhibition of CK2 and GSK3β, leading to the modulation of several signaling pathways:
- PTEN Pathway : Inhibition prevents the phosphorylation of PTEN, a crucial tumor suppressor.
- Nuclear Factor Erythroid 2–Related Factor 2 (NRF2) Pathway : The compound activates NRF2, enhancing cellular antioxidant responses and potentially reducing oxidative stress in cancer cells.
Table 2: Summary of Biological Activities
Activity | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction in inflammatory markers | |
Antibacterial | Effective against S. aureus |
Study on Anticancer Effects
In a controlled laboratory study, this compound was tested against MCF-7 and HepG-2 cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis in these cell lines could be attributed to its interference with CK2 and GSK3β activities.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its interaction with neurotransmitter systems.
Material Science
The compound is being investigated for its potential use in developing novel materials such as conductive polymers for electronics and energy storage devices.
Agricultural Chemistry
Research is also exploring the use of this compound as a bioactive agent in agrochemicals aimed at enhancing crop protection and yield.
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-17(20)15-12-8-7-10(9-14(12)22-16(15)18)11-5-3-4-6-13(11)19/h3-6,10,19H,2,7-9,18H2,1H3 |
InChI Key |
BLNGLGPDQZBLKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3O)N |
Origin of Product |
United States |
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